1-Hydroxy-3-(sulfamoylamino)cyclobutane
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Description
Cyclobutanes are a type of cycloalkane that consist of a ring of four carbon atoms . They only contain carbon-hydrogen bonds and carbon-carbon single bonds . The general formula for a cycloalkane is CnH2n .
Synthesis Analysis
Cyclobutanes can be synthesized through various methods. One method involves the [2 + 2] cycloaddition of terminal alkenes with allenoates . Another method involves the ring-opening of bicyclo [1.1.0]butanes (BCBs) with hydroxyarenes catalyzed by a π-acid catalyst .Molecular Structure Analysis
The molecular structure of cyclobutanes involves a ring of four carbon atoms. The carbon atoms in cyclobutanes are arranged in a ring, and all of the carbon atoms that make up the ring are single bonded to other atoms .Chemical Reactions Analysis
Cyclobutanes can undergo various chemical reactions. For example, they can undergo a [2 + 2] cycloaddition with terminal alkenes to form 1,3-substituted cyclobutanes . They can also undergo ring-opening reactions with hydroxyarenes .Physical and Chemical Properties Analysis
Cyclobutanes have higher boiling points, melting points, and densities compared to alkanes due to the greater number of London forces that they contain .Mechanism of Action
Future Directions
Cyclobutanes are important structural units in natural products and other biologically significant molecules. Due to their unique structures, new strategies for the construction of cyclobutane rings have emerged during the last decade . Future research may focus on developing new synthesis methods and exploring the potential applications of cyclobutanes in various fields.
Properties
IUPAC Name |
1-hydroxy-3-(sulfamoylamino)cyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3S/c5-10(8,9)6-3-1-4(7)2-3/h3-4,6-7H,1-2H2,(H2,5,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPNWIQUWREYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)NS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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